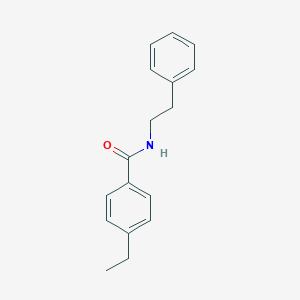

4-ethyl-N-(2-phenylethyl)benzamide

Description

Properties

Molecular Formula |

C17H19NO |

|---|---|

Molecular Weight |

253.34 g/mol |

IUPAC Name |

4-ethyl-N-(2-phenylethyl)benzamide |

InChI |

InChI=1S/C17H19NO/c1-2-14-8-10-16(11-9-14)17(19)18-13-12-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,18,19) |

InChI Key |

OLRIAFAXTVMMBF-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)C(=O)NCCC2=CC=CC=C2 |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)NCCC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Key Observations :

- Substituent Effects: Hydroxy Groups: The 2-hydroxy analog (C₁₅H₁₅NO₂) exhibits enhanced enzyme inhibition (tyrosinase and acetylcholinesterase) compared to the non-hydroxylated parent compound, likely due to hydrogen-bonding interactions . Aromatic vs. Dimethylamino Substitution: The 4-dimethylamino derivative (C₁₇H₂₀N₂O) shows higher synthetic yields (79–88%) compared to other analogs, possibly due to improved solubility of intermediates .

Enzyme Inhibition

- Tyrosinase Inhibition : 2-Hydroxy-N-(2-phenylethyl)benzamide demonstrated superior binding affinity (−7.9 kcal/mol) compared to kojic acid (−5.6 kcal/mol), a standard tyrosinase inhibitor. This highlights the critical role of hydroxyl groups in interacting with the enzyme’s active site .

- Acetylcholinesterase (AChE) Binding : The same hydroxy analog also showed strong AChE inhibition (−9.4 kcal/mol), comparable to phthalic acid (−8.4 kcal/mol) but less potent than γ-sitosterol (−11.5 kcal/mol) .

Antioxidant Activity

Thiourea derivatives like N-(2-phenylethyl)piperidine-1-carbothioamide exhibited moderate antioxidant activity (% inhibition = 84.4–86.7), suggesting that replacing the benzamide core with a thiourea moiety can enhance radical-scavenging properties .

Psychoactive Potential

The absence of these groups in the target compound likely reduces opioid receptor affinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.